Sparsomycin is a universal translation inhibitor produced by the bacteria Streptomyces sparsogenes []. It is classified as an antibiotic due to its potent inhibitory effect on protein synthesis in a wide range of organisms, including bacteria, archaea, and eukaryotes [, ]. In scientific research, Sparsomycin serves as a valuable tool for investigating the mechanisms of protein synthesis, probing ribosome structure, and studying the development of antibiotic resistance [, , ].
Related Compounds
Phenol-Alanine-Sparsomycin
Compound Description: Phenol-alanine-sparsomycin is a sparsomycin derivative where a p-hydroxy-benzyl function replaces the methyl group of the dithioacetal moiety. This modification allows easy labeling with radioactive iodine [(125)I], making it a valuable tool for studying sparsomycin's interaction with ribosomes [].
Relevance: This analogue retains significant biological activity, allowing researchers to probe sparsomycin's binding site on the ribosome. Studies utilizing phenol-alanine-sparsomycin confirmed its interaction with the ribosome and refuted suggestions of irreversible covalent binding []. This derivative was instrumental in identifying A2602 in 23S-like rRNA as the site of sparsomycin crosslinking [, ].
N-Pentyl-Sparsomycin
Relevance: N-Pentyl-sparsomycin demonstrates stronger inhibition of peptide bond formation compared to sparsomycin []. This suggests the importance of hydrophobic interactions in sparsomycin's mechanism of action, as a larger hydrophobic side chain enhances its inhibitory potency.
N-Butyl-Sparsomycin
Relevance: This derivative exhibits similar potency to N-butyl-deshydroxy-sparsomycin in inhibiting peptide bond formation, indicating that replacing the hydroxymethyl group with a methyl group does not significantly impact activity at this position []. Its activity is slightly higher than sparsomycin itself [], implying the importance of the hydrophobic side chain for interaction with the ribosome.
N-Butyl-Deshydroxy-Sparsomycin
Relevance: This analogue showcases similar potency to N-butyl-sparsomycin [], reinforcing that the hydroxymethyl group does not significantly contribute to the inhibition of peptide bond formation.
Benzyl-Sparsomycin
Relevance: While it retains activity, benzyl-sparsomycin exhibits weaker inhibition of peptide bond formation compared to sparsomycin analogues with larger, more hydrophobic side chains []. This suggests that, while aromatic groups can interact with the binding site, increasing the hydrophobic character of the side chain contributes to higher affinity for the ribosome and stronger inhibition.
Deshydroxy-Sparsomycin
Relevance: Deshydroxy-sparsomycin exhibits similar inhibitory potency to sparsomycin itself, indicating that the hydroxymethyl group does not play a crucial role in the drug's interaction with the ribosome or its ability to inhibit peptide bond formation [].
Octylsparsomycin
Relevance: This analogue exhibits considerably higher cytostatic activity than sparsomycin []. This increased activity correlates with its higher lipophilicity, suggesting that the ribosomal binding site for sparsomycin might have a hydrophobic character []. This finding prompted further research into developing more lipophilic sparsomycin analogues.
Isosparsomycin
Relevance: Isosparsomycin shows significantly lower cytostatic activity compared to sparsomycin [, ]. This difference highlights the importance of the trans configuration in the sparsomycin structure for optimal interaction with its target on the ribosome.
(E)-β-(pyrimidin-5-yl)acrylamides
Compound Description: This class of compounds represents simplified sparsomycin analogues where the complex oxodithioacetal side chain is replaced with various 4-substituted benzyl groups [].
Relevance: These analogues were designed to investigate the structural features necessary for the antitumor activity of sparsomycin. The presence of substituents at the 2 or 6 position of the pyrimidine ring, particularly alkoxy groups, was found to enhance antitumor activity [].
(E)-β-(pyrimidin-5-yl)acrylamides with a Benzyl Amide Group
Compound Description: These sparsomycin analogues further explore modifications to the oxodithioacetal side chain. They feature a benzyl amide group in place of the oxodithioacetal moiety, lacking the hydroxymethyl group [].
Relevance: This series of compounds aimed to investigate whether the amide oxygen could functionally replace the sulfoxide oxygen of sparsomycin. Results indicated that the bromobenzyl-substituted analogues had the most potent inhibitory effects on protein synthesis, highlighting the importance of lipophilicity and electronic characteristics for activity [].
Source and Classification
Source: Streptomyces sparsogenes, a soil-dwelling bacterium.
Classification: Antibiotic, specifically a protein synthesis inhibitor.
Synthesis Analysis
The synthesis of sparsomycin has been achieved through various methods, with notable approaches involving:
Total Synthesis: The first total synthesis was reported in 1981, employing an iterative nucleophilic attack of sulfenate anions on alkyl halides to construct the dithioacetal moiety essential for sparsomycin's structure. This method allows for the assembly of the compound's complex architecture through controlled reactions involving specific reagents and conditions.
Biosynthetic Pathway: Research has identified that L-cysteine and the S-methyl group of methionine are key precursors in sparsomycin biosynthesis. The pathway involves several enzymatic transformations leading to the formation of the unique monooxo-dithioacetal group.
Molecular Structure Analysis
Sparsomycin has a complex molecular structure characterized by:
Molecular Formula: C13H19N3O5S2
Molar Mass: 361.43 g·mol−1
Structural Features: The molecule consists of a uracil acrylic acid moiety and a monooxo-dithioacetal group, which are crucial for its biological activity. The specific arrangement of these groups facilitates binding to the ribosome.
Structural Representation
The structural representation can be visualized using various chemical drawing tools or databases such as PubChem or ChemSpider.
Chemical Reactions Analysis
Sparsomycin participates in several significant chemical reactions:
Binding Reactions: It binds to the peptidyl transferase center of the ribosomal large subunit, causing conformational changes that inhibit protein synthesis. This binding is crucial for its mechanism of action and involves interactions with specific nucleotide residues within the ribosome.
Derivatives Synthesis: Researchers have synthesized various derivatives of sparsomycin to enhance its binding affinity and therapeutic potential, particularly in cancer treatment contexts.
Mechanism of Action
Sparsomycin's mechanism of action involves:
Inhibition of Protein Synthesis: By binding to the 50S ribosomal subunit, sparsomycin blocks peptide bond formation, effectively halting protein synthesis across various species. It alters the conformational dynamics within the ribosome, enhancing substrate binding at the P-site while blocking access at the A-site.
Targeting Specific Ribosomal Nucleotides: The drug interacts with nucleotide A2602 in the peptidyl transferase center, which is vital for its function as a universal translation inhibitor.
Physical and Chemical Properties Analysis
Sparsomycin exhibits several notable physical and chemical properties:
These properties influence its application in both laboratory settings and potential therapeutic contexts.
Applications
Sparsomycin has several scientific applications:
Research Tool: It serves as an invaluable tool for studying ribosomal function and protein synthesis mechanisms due to its ability to inhibit these processes universally across different organisms.
Potential Anticancer Agent: Although initial clinical development was hindered by toxicity, ongoing research into sparsomycin derivatives suggests potential applications in cancer therapy due to enhanced inhibitory activities against tumor cells.
Biosynthetic Studies: Investigations into its biosynthesis have provided insights into non-ribosomal peptide synthesis pathways, further enriching our understanding of antibiotic production mechanisms in bacteria.
Sparsomycin; U 19183; U-19183; U19183; B 120121L19; B120121L19; Esparsomicina
Canonical SMILES
CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CSC
Isomeric SMILES
CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)NC(CO)C[S@@](=O)CSC
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Terbinafine is a tertiary amine that is N-methyl-1-naphthalenemethylamine in which the amino hydrogen is replaced by a 3-(tertbutylethynyl)allyl group. An antifungal agent administered orally (generally as the hydrochloride salt) for the treatment of skin and nail infections. It has a role as an EC 1.14.13.132 (squalene monooxygenase) inhibitor, a P450 inhibitor and a sterol biosynthesis inhibitor. It is a tertiary amine, an acetylenic compound, a member of naphthalenes, an enyne and an allylamine antifungal drug. It is a conjugate base of a terbinafine(1+). Terbinafine hydrochloride (Lamisil) is a synthetic allylamine antifungal. It is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues. Like other allylamines, terbinafine inhibits ergosterol synthesis by inhibiting the fungal squalene monooxygenase (also called squalene epoxidase), an enzyme that is part of the fungal cell wall synthesis pathway. Terbinafine hydrochloride was granted FDA approval on 30 December 1992. Terbinafine is an Allylamine Antifungal. Terbinafine is an orally and topically active allylamine fungicidal agent which is used to treat superficial fungal infections of the skin and nails. Terbinafine has been clearly linked to rare instances of acute liver injury that can be severe and sometimes fatal. Terbinafine is a synthetic allylamine derivative with antifungal activity. Terbinafine exerts its effect through inhibition of squalene epoxidase, thereby blocking the biosynthesis of ergosterol, an important component of fungal cell membranes. As a result, this agent disrupts fungal cell membrane synthesis and inhibits fungal growth. A naphthalene derivative that inhibits fungal SQUALENE EPOXIDASE and is used to treat DERMATOMYCOSES of the skin and nails. See also: Terbinafine Hydrochloride (active moiety of); Betamethasone Acetate; Florfenicol; Terbinafine (component of); Florfenicol; Mometasone furoate; Terbinafine (component of) ... View More ...
Terbinafine is a synthetic allylamine antifungal, is used topically for skin infections. Terbinafine hydrochloride is a white fine crystalline powder that is freely soluble in methanol and dichloromethane, soluble in ethanol, and slightly soluble in water. Like other allylamines, terbinafine inhibits ergosterol synthesis by inhibiting squalene epoxidase, an enzyme that is part of the fungal cell membrane synthesis pathway. Because terbinafine prevents conversion of squalene to lanosterol, ergosterol cannot be synthesized. This is thought to change cell membrane permeability, causing fungal cell lysis. (last updated: 8/11/2016).
Terbufos is an organic thiophosphate, an organothiophosphate insecticide and an organosulfur compound. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an agrochemical and a nematicide. Technical product is a clear, colorless to pale yellow liquid. Used as a soil insecticide. (EPA, 1998)
Terbinafine hydrochloride is a hydrochloride obtained by reaction of terbinafine with one molar equivalent of hydrogen chloride. It has a role as an EC 1.14.13.132 (squalene monooxygenase) inhibitor and a P450 inhibitor. It is a hydrochloride and an allylamine antifungal drug. It contains a terbinafine(1+). Terbinafine Hydrochloride is a synthetic allylamine derivative structurally related to naftifine, antifungal Terbinafine Hydrochloride blocks ergosterol biosynthesis by inhibition of squalene epoxidase, part of the sterol synthesis pathway for the fungal cell membrane. Highly lipophilic, it tends to accumulate in skin, nails, and fatty tissues. Terbinafine is active against dermatophytes. (NCI04) A naphthalene derivative that inhibits fungal SQUALENE EPOXIDASE and is used to treat DERMATOMYCOSES of the skin and nails. See also: Terbinafine (broader).
Terbutaline is a member of the class of phenylethanolamines that is catechol substituted at position 5 by a 2-(tert-butylamino)-1-hydroxyethyl group. It has a role as a beta-adrenergic agonist, an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an anti-asthmatic drug, a bronchodilator agent, a sympathomimetic agent, a tocolytic agent and a hypoglycemic agent. It is a member of phenylethanolamines and a member of resorcinols. Terbutaline was first synthesized in 1966 and described in the literature in the late 1960s and early 1970s. It is a selective beta-2 adrenergic agonist used as a bronchodilator in asthmatic patients. Terbutaline was granted FDA approval on 25 March 1974. Terbutaline is an ethanolamine derivative with bronchodilating and tocolytic activities. Terbutaline selectively binds to and activates beta-2 adrenergic receptors, leading to intracellular adenyl cyclase activation via a trimeric G protein and subsequent increase in cyclic AMP (cAMP) production. Increased cAMP levels result in relaxation of bronchial and vascular smooth muscle mediated through the activation of protein kinase A (PKA), which phosphorylates proteins in control of muscle tone. cAMP also inhibits calcium ion release from intracellular stores, reduces calcium entry into cells and induces the sequestration of intracellular calcium all of which aids in the relaxation of airway muscles. Terbutaline also increases mucociliary clearance and reduces release of inflammatory cell mediators. A selective beta-2 adrenergic agonist used as a bronchodilator and tocolytic. See also: Terbutaline Sulfate (has salt form).
Terbutryn is a methylthio-1,3,5-triazine that is 2-(methylsulfanyl)-1,3,5-triazine substituted by a tert-butylamino and an ethylamino group at positions 2 and 4 respectively. It has a role as a herbicide, a xenobiotic and an environmental contaminant. It is a methylthio-1,3,5-triazine and a diamino-1,3,5-triazine.
(2R,4S)-terconazole is a 1-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-4-isopropylpiperazine in which positions 2 and 4 of the 1,3-dioxolane moiety have R and S configuration, respectively. It is an enantiomer of a (2S,4R)-terconazole. Terconazole is an antifungal prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of vulvovaginal candidiasis. Vulvovaginal candidiasis can be an opportunistic infection (OI) of HIV.
Terconazole is an anti-fungal drug that is mainly used to treat vaginal yeast infections (or vaginal candidiasis). It is classified as a triazole ketal derivative. Terconazole was initially approved by the FDA in 1987. This drug is available in cream and suppository forms and both have demonstrated high levels of safety, efficacy, and tolerability in clinical trials.Due to the existence of 2 stereocentres, there are 4 possible stereoisomers for terconazole. Terconazole is an Azole Antifungal. Terconazole is a synthetic triazole derivative structurally related to fluconazole, antifungal Terconazole seems to disrupt cell wall synthesis by inhibiting biosynthesis of ergosterol or other sterols, damaging the fungal cell membrane, altering its permeability, and promoting loss of essential intracellular elements. Terconazole is active against Candida sp.. (NCI04)